molecular formula C14H14N4O3 B8458203 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

Cat. No.: B8458203
M. Wt: 286.29 g/mol
InChI Key: IDZARPKSWATVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.

    Acetylation and ethoxylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its quinoline core can interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in the presence of the azido group, which provides additional reactivity and potential for bioorthogonal chemistry applications.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

InChI

InChI=1S/C14H14N4O3/c1-3-21-14-7-13(20-2)10-6-9(4-5-11(10)17-14)12(19)8-16-18-15/h4-7H,3,8H2,1-2H3

InChI Key

IDZARPKSWATVLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)C(=O)CN=[N+]=[N-])C(=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.91 gm. (20 mmoles) of B in 270 ml. of acetic acid and 75 ml. of ether, cooled to 10° C., was added gaseous HBr in excess. A solution of 3.4 gm. (21 mmoles) of bromine in 75 ml. acetic acid was added over 75 min. The resulting mixture was stirred for 1 hour at 22° C., evaporated and the residue stirred with 150 ml. of 10% NaHCO3. The aqueous suspension was extracted with 3×200 mls. of CHCl3 and after drying and evaporation of the organic extracts there was obtained 6.57 gm. of crude 6-bromo-acetyl-2-ethoxy-4-methoxy quinoline. This material was dissolved in 150 ml. of dimethylformamide and to the solution was added a solution of 1.95 gm. (30 mmoles) of sodium azide in 35 ml. of H2O. The solution temperature rose from 22° C. to 35° C. and after 105 minutes had fallen back to 25° C. The mixture was diluted with 1500 ml. of water and extracted with 3×300 ml. of CHCl3. After washing the organic extracts with water (3×200 ml.), drying and evaporation, there was obtained 5.95 gm. of crude solid. This was dissolved in 75 ml. of ethyl acetate, 50 ml. of hexane was added, and after refrigeration and filtration, there was obtained 4.88 gm. (85%) of c, m.p. 129°-132° C.
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